molecular formula C18H36O4Si2 B12850034 (5AS,6S,9aS)-2,2,4,4-tetraisopropyl-6-methyl-5a,9a-dihydro-6H-pyrano[3,4-f][1,3,5,2,4]trioxadisilepine

(5AS,6S,9aS)-2,2,4,4-tetraisopropyl-6-methyl-5a,9a-dihydro-6H-pyrano[3,4-f][1,3,5,2,4]trioxadisilepine

Cat. No.: B12850034
M. Wt: 372.6 g/mol
InChI Key: XJODZQXUTJDLAP-BZSNNMDCSA-N
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Description

(5AS,6S,9aS)-2,2,4,4-tetraisopropyl-6-methyl-5a,9a-dihydro-6H-pyrano[3,4-f][1,3,5,2,4]trioxadisilepine is a useful research compound. Its molecular formula is C18H36O4Si2 and its molecular weight is 372.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound (5AS,6S,9aS)-2,2,4,4-tetraisopropyl-6-methyl-5a,9a-dihydro-6H-pyrano[3,4-f][1,3,5,2,4]trioxadisilepine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound belongs to a class of pyran derivatives characterized by a complex trioxadisilepine framework. Its unique structure contributes to its diverse biological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been tested against Gram-positive bacteria such as Bacillus subtilis and Bacillus thuringiensis. The results showed effective inhibition of bacterial growth at certain concentrations .
  • Anticancer Potential : In vitro studies have suggested that the compound may possess anticancer properties. It has been evaluated against several cancer cell lines with notable cytotoxic effects observed. The mechanism appears to involve apoptosis induction and modulation of key signaling pathways related to cancer cell survival .
  • Neuroprotective Effects : Some investigations have hinted at neuroprotective benefits associated with this compound. It may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Antimicrobial Activity

A study focused on the synthesis and antimicrobial testing of various derivatives including this compound demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis50 µg/mL
Bacillus thuringiensis40 µg/mL

These results indicate promising antimicrobial activity that warrants further exploration.

Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast cancer)15Apoptosis via caspase activation
MDA-MB-231 (Breast cancer)12ROS generation and p53 modulation

The compound was shown to induce apoptosis through caspase activation and increase reactive oxygen species (ROS), which are critical in cancer cell death pathways .

Case Studies

  • Case Study on Antimicrobial Efficacy : A group of researchers synthesized several analogs of the compound and tested their efficacy against clinically relevant pathogens. The study highlighted that modifications in the isopropyl groups significantly enhanced antimicrobial potency.
  • Case Study on Cancer Cell Lines : An experimental study involving MCF-7 and MDA-MB-231 cell lines demonstrated that treatment with the compound led to an increase in apoptotic markers such as cleaved PARP and activated caspases. This suggests its potential as a chemotherapeutic agent.

Properties

Molecular Formula

C18H36O4Si2

Molecular Weight

372.6 g/mol

IUPAC Name

(5aS,6S,9aS)-6-methyl-2,2,4,4-tetra(propan-2-yl)-6,9a-dihydro-5aH-pyrano[3,4-f][1,3,5,2,4]trioxadisilepine

InChI

InChI=1S/C18H36O4Si2/c1-12(2)23(13(3)4)20-17-10-11-19-16(9)18(17)21-24(22-23,14(5)6)15(7)8/h10-18H,1-9H3/t16-,17-,18-/m0/s1

InChI Key

XJODZQXUTJDLAP-BZSNNMDCSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C=CO1)O[Si](O[Si](O2)(C(C)C)C(C)C)(C(C)C)C(C)C

Canonical SMILES

CC1C2C(C=CO1)O[Si](O[Si](O2)(C(C)C)C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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